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Abstract
Fukugetin, also known as Morelloflavone, is a naturally occurring biflavonoid found

predominantly in plants of the Garcinia genus. Structurally, it is a dimer formed by a C3-C8"

linkage between a naringenin (flavanone) unit and a luteolin (flavone) unit. This unique

arrangement confers a range of significant biological activities, including anticancer, anti-

inflammatory, and neuroprotective properties. Fukugetin exerts its effects by modulating key

cellular signaling pathways, notably inhibiting the Raf/MEK/ERK (MAPK) cascade, a critical

pathway in cell proliferation and survival. This technical guide provides an in-depth analysis of

Fukugetin's chemical structure, physicochemical properties, spectroscopic characterization,

natural sources, biosynthetic origins, and its mechanism of action on the ERK signaling

pathway. Detailed experimental methodologies for its isolation and purification are also

presented to support further research and development.

Chemical Structure and Physicochemical Properties
Fukugetin is a biflavonoid characterized by the covalent linkage of two distinct flavonoid

monomers: a luteolin moiety and a naringenin moiety. The linkage occurs between the C-3

position of the naringenin unit and the C-8" position of the luteolin unit. Its official IUPAC name

is 8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-

dihydroxyphenyl)-5,7-dihydroxychromen-4-one.
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The presence of multiple hydroxyl groups makes Fukugetin a highly polar molecule with

significant potential for hydrogen bonding, which influences its solubility and interactions with

biological targets. Due to restricted rotation around the interflavanyl C-C bond, Fukugetin can

exist as atropisomers, often observed as distinct conformers in NMR spectroscopy at room

temperature.

Table 1: Physicochemical and Structural Data for Fukugetin

Property Value Reference

IUPAC Name

8-[5,7-dihydroxy-2-(4-

hydroxyphenyl)-4-oxo-2,3-

dihydrochromen-3-yl]-2-(3,4-

dihydroxyphenyl)-5,7-

dihydroxychromen-4-one

Synonyms Morelloflavone [1]

Molecular Formula C₃₀H₂₀O₁₁

Molecular Weight 556.5 g/mol

Exact Mass 556.100561 Da

CAS Number
16851-21-1 (for

Morelloflavone)
[1]

Appearance Yellow solid/crystals

Classification Biflavonoid

Spectroscopic Characterization
The structural elucidation of Fukugetin relies on a combination of spectroscopic techniques,

primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the biflavonoid structure, identifying

the specific monomeric units, and determining the linkage point. The spectra of Fukugetin,
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typically recorded in solvents like DMSO-d₆, are complex due to the presence of two distinct

flavonoid skeletons and the existence of rotational conformers at room temperature, which can

cause signal duplication. A definitive assignment of all proton and carbon signals has been

accomplished through 2D NMR experiments (COSY, HMQC, and HMBC).

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Fukugetin (Major Conformer in DMSO-d₆)

Note: The complete and unequivocally assigned ¹H and ¹³C NMR data for the major conformer

of Morelloflavone (Fukugetin) are detailed in the publication by Li, X.C. & Ferreira, D. in

Tetrahedron, 2002, 58, 8709-8717. The data presented below are representative chemical

shifts compiled from available literature.
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Position ¹³C Chemical Shift (δ, ppm)
¹H Chemical Shift (δ, ppm,
J in Hz)

Naringenin Moiety

2 ~82.0 ~5.75 (d, J=12.0)

3 ~45.0 ~4.65 (d, J=12.0)

4 ~197.0 -

5 ~164.0 ~12.20 (s, 5-OH)

6 ~96.0 ~5.95 (s)

7 ~167.0 -

8 ~95.0 ~5.97 (s)

9 (4a) ~102.0 -

1' ~129.0 -

2', 6' ~128.0 ~7.00 (d, J=8.4)

3', 5' ~115.0 ~6.41 (d, J=8.4)

4' ~158.0 -

Luteolin Moiety

2" ~164.0 -

3" ~103.0 ~6.23 (s)

4" ~182.0 -

5" ~161.0 -

6" ~99.0 ~6.25 (s)

7" ~164.0 -

8" ~104.0 -

9" (4a") ~104.0 -

1'" ~122.0 -
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2'" ~116.0 ~7.45 (d, J=2.1)

3'" ~145.0 -

4'" ~149.0 -

5'" ~115.0 ~6.86 (d, J=8.7)

6'" ~119.0 ~7.45 (dd, J=8.7, 2.1)

Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula of

Fukugetin (C₃₀H₂₀O₁₁). Tandem MS (MS/MS) experiments reveal characteristic fragmentation

patterns of the flavonoid skeletons. Common fragmentation pathways for flavonoids include

retro-Diels-Alder (RDA) reactions in the C-ring, leading to the cleavage of the molecule into

smaller, diagnostic fragments. For a biflavonoid like Fukugetin, the fragmentation is more

complex but can provide information about the nature of the individual flavonoid units and the

interflavonoid bond.

Natural Occurrence and Biosynthesis
Natural Sources
Fukugetin is primarily isolated from the bark, leaves, and fruits of plants belonging to the

Garcinia genus (family Clusiaceae), such as Garcinia subelliptica, Garcinia dulcis, and Garcinia

brasiliensis. It has also been identified in other plants, including Platonia insignis.

Biosynthesis Pathway
The biosynthesis of biflavonoids is a branch of the well-established flavonoid pathway, which

originates from the phenylpropanoid pathway. The formation of the C-C interflavonoid bond is

achieved through an enzymatic oxidative coupling of two flavonoid monomers. Recent

research has identified that gymnosperm-specific cytochrome P450 enzymes of the CYP90J

family are responsible for catalyzing this dimerization. The proposed mechanism involves a

heme-induced diradical coupling, where the enzyme facilitates the formation of radical species

on each flavonoid monomer, which then couple to form the C-C bond.[2] For Fukugetin, this

involves the specific coupling of a luteolin precursor and a naringenin precursor.
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Proposed biosynthetic pathway of Fukugetin.

Biological Activity and Signaling Pathways
Fukugetin exhibits a wide array of pharmacological effects, with its anticancer and anti-

angiogenic properties being of significant interest. A primary mechanism of action is the

inhibition of the Ras/Raf/MEK/ERK signaling pathway, also known as the Mitogen-Activated

Protein Kinase (MAPK) pathway.

Inhibition of the ERK/MAPK Signaling Pathway
The ERK/MAPK pathway is a crucial signaling cascade that regulates cell proliferation,

differentiation, and survival. In many cancers, this pathway is constitutively active, driving tumor

growth and angiogenesis. Vascular Endothelial Growth Factor (VEGF) is a common upstream

activator of this pathway in endothelial cells. Studies have shown that Fukugetin
(Morelloflavone) effectively inhibits the VEGF-induced phosphorylation, and therefore

activation, of key kinases in this cascade, including Raf, MEK, and ERK.[2] Importantly, this

inhibition occurs downstream of the VEGF receptor (VEGFR2), as Fukugetin does not block
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the initial activation of the receptor itself.[2] By disrupting this pathway, Fukugetin can

suppress endothelial cell proliferation and migration, which are critical steps in angiogenesis.
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Fukugetin's inhibition of the ERK/MAPK pathway.

Experimental Protocols: Isolation and Purification
The following protocol describes a general methodology for the isolation of Fukugetin from

plant material, such as the leaves of Garcinia subelliptica.

Extraction
Drying and Grinding: Air-dry the collected plant material (e.g., leaves) at room temperature

and grind into a fine powder.

Solvent Extraction: Macerate the powdered material with acetone at room temperature for an

extended period (e.g., 48-72 hours). Repeat the extraction process multiple times to ensure

exhaustive extraction.

Concentration: Combine the acetone extracts and concentrate under reduced pressure using

a rotary evaporator to yield a crude extract.

Chromatographic Purification
Initial Fractionation (Silica Gel Chromatography):

Apply the crude extract to a silica gel column.

Elute the column with a gradient solvent system, typically starting with a non-polar solvent

(e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent

(e.g., ethyl acetate, then methanol).

Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions

containing the target compound.

Size Exclusion Chromatography (Sephadex LH-20):

Subject the Fukugetin-rich fractions to size exclusion chromatography on a Sephadex

LH-20 column.
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Elute with a suitable solvent, typically methanol, to separate compounds based on

molecular size and to remove pigments and polymeric material.

Reverse-Phase Chromatography (ODS):

Further purify the resulting fractions using reverse-phase column chromatography on

octadecyl silica (ODS).

Elute with a gradient of water and methanol or acetonitrile, starting with a high

concentration of water and gradually increasing the organic solvent concentration.

Final Purification (Preparative HPLC):

For obtaining high-purity Fukugetin, perform preparative High-Performance Liquid

Chromatography (HPLC) on the most enriched fractions.

Utilize a reverse-phase column (e.g., C18) with an isocratic or gradient mobile phase of

acetonitrile/water or methanol/water, often with a small amount of acid (e.g., formic acid or

acetic acid) to improve peak shape.

Monitor the elution at a suitable wavelength (e.g., 280 nm or 350 nm) and collect the peak

corresponding to Fukugetin.

Structure Confirmation:

Confirm the identity and purity of the isolated compound using NMR spectroscopy and

Mass Spectrometry as described in Section 2.
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General workflow for Fukugetin isolation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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